(7-methoxy-1H-indol-4-yl)boronic acid
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Overview
Description
(7-methoxy-1H-indol-4-yl)boronic acid is an organoboron compound with the molecular formula C9H10BNO3 and a molecular weight of 190.99 g/mol . This compound is part of the indole family, which is known for its significant biological and chemical properties. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of 7-methoxyindole using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for (7-methoxy-1H-indol-4-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(7-methoxy-1H-indol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(7-methoxy-1H-indol-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (7-methoxy-1H-indol-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds . This mechanism is crucial in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Comparison with Similar Compounds
Similar Compounds
(7-methoxy-1H-indol-4-yl)boronic acid pinacol ester: Similar in structure but with a pinacol ester group instead of the boronic acid group.
Other Indole Boronic Acids: Compounds like (5-bromo-1H-indol-3-yl)boronic acid and (1H-indol-3-yl)boronic acid.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the boronic acid group on the indole ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10BNO3 |
---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(7-methoxy-1H-indol-4-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-3-2-7(10(12)13)6-4-5-11-9(6)8/h2-5,11-13H,1H3 |
InChI Key |
OCMWTEUWRUDXPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CNC2=C(C=C1)OC)(O)O |
Origin of Product |
United States |
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